Cas no 164352-82-3 (4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol)

4-Butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a butyl group, a trifluoromethyl group, and a thiol moiety. This structure confers unique reactivity and stability, making it valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the thiol functionality allows for further derivatization via thiol-ene or metal coordination chemistry. Its robust triazole scaffold contributes to thermal and chemical stability, suitable for demanding synthetic conditions. The compound serves as a versatile intermediate in the development of biologically active molecules, particularly in the design of enzyme inhibitors and antimicrobial agents.
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol structure
164352-82-3 structure
Product name:4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
CAS No:164352-82-3
MF:C7H10F3N3S
MW:225.234610080719
CID:6222225
PubChem ID:18935501

4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-butyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
    • EN300-782183
    • SCHEMBL8626508
    • UIKVVVZODNBFSP-UHFFFAOYSA-N
    • 164352-82-3
    • 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
    • Inchi: 1S/C7H10F3N3S/c1-2-3-4-13-5(7(8,9)10)11-12-6(13)14/h2-4H2,1H3,(H,12,14)
    • InChI Key: UIKVVVZODNBFSP-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C(F)(F)F)N1CCCC

Computed Properties

  • Exact Mass: 225.05475299g/mol
  • Monoisotopic Mass: 225.05475299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.7Ų
  • XLogP3: 2.3

4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-782183-0.25g
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-82-3 95%
0.25g
$683.0 2024-05-22
Enamine
EN300-782183-1.0g
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-82-3 95%
1.0g
$743.0 2024-05-22
Enamine
EN300-782183-0.05g
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-82-3 95%
0.05g
$624.0 2024-05-22
Enamine
EN300-782183-2.5g
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-82-3 95%
2.5g
$1454.0 2024-05-22
Enamine
EN300-782183-0.1g
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-82-3 95%
0.1g
$653.0 2024-05-22
Enamine
EN300-782183-5.0g
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-82-3 95%
5.0g
$2152.0 2024-05-22
Enamine
EN300-782183-10.0g
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-82-3 95%
10.0g
$3191.0 2024-05-22
Enamine
EN300-782183-0.5g
4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-82-3 95%
0.5g
$713.0 2024-05-22

Additional information on 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Recent Advances in the Study of 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (CAS: 164352-82-3) and Its Applications in Chemical Biology and Medicine

The compound 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (CAS: 164352-82-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an up-to-date synthesis of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.

Recent studies have highlighted the versatility of 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol as a scaffold for designing novel bioactive molecules. The presence of the trifluoromethyl group and the thiol functionality in its structure makes it a promising candidate for modulating various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against several enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.

In terms of synthetic approaches, researchers have developed more efficient methods for producing 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol with higher yields and purity. A recent publication in Organic Process Research & Development (2024) described a novel one-pot synthesis method that reduces production costs while maintaining excellent scalability, which could facilitate its broader use in pharmaceutical development.

The compound's mechanism of action has been the subject of several investigations. Molecular docking studies have revealed that 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can interact with specific binding pockets in target proteins, particularly those containing cysteine residues, due to its reactive thiol group. This property has been exploited in the design of covalent inhibitors for various disease targets, as reported in a 2024 Nature Chemical Biology paper.

From a pharmaceutical perspective, researchers have been exploring the drug-like properties of this compound and its derivatives. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the compound shows favorable pharmacokinetic profiles, with good membrane permeability and moderate metabolic stability. These findings, published in the European Journal of Pharmaceutical Sciences (2023), suggest that it could serve as a promising lead compound for further optimization.

In the context of specific therapeutic applications, several research groups have reported promising results. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that analogs of 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial activity against drug-resistant bacterial strains, including MRSA. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry (2023) showed potent inhibition of carbonic anhydrase isoforms, suggesting potential applications in glaucoma and cancer treatment.

Looking forward, the research community continues to explore new directions for this compound. Current investigations include its potential use in targeted protein degradation strategies, as a warhead in PROTAC (Proteolysis Targeting Chimera) design, and as a building block for developing novel radiopharmaceuticals. These emerging applications highlight the compound's versatility and the growing interest in its potential across multiple therapeutic areas.

In conclusion, 4-butyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (CAS: 164352-82-3) represents a valuable scaffold in medicinal chemistry with diverse applications. The recent advances in its synthesis, mechanistic understanding, and therapeutic potential underscore its importance in current drug discovery efforts. As research continues to uncover new aspects of its biological activity and applications, this compound is likely to remain a focus of innovation in chemical biology and pharmaceutical development.

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